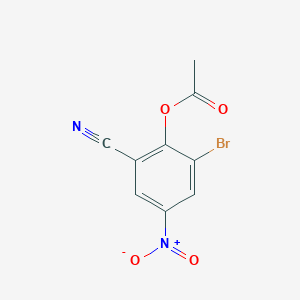

2-Bromo-6-cyano-4-nitrophenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

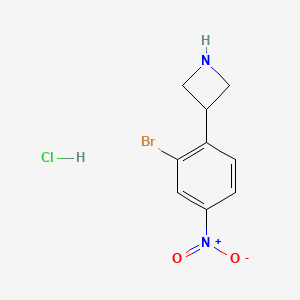

“2-Bromo-6-cyano-4-nitrophenyl acetate” is a chemical compound with the molecular formula C9H5BrN2O4 . It has a molecular weight of 285.05100 .

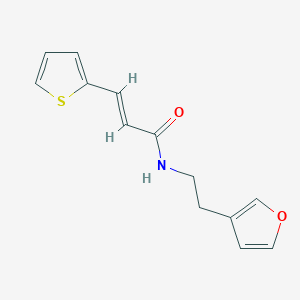

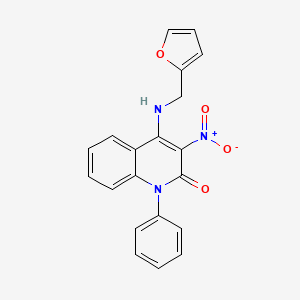

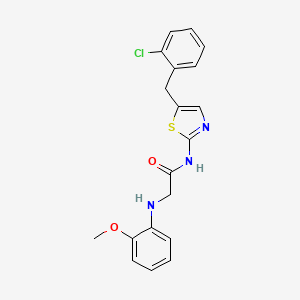

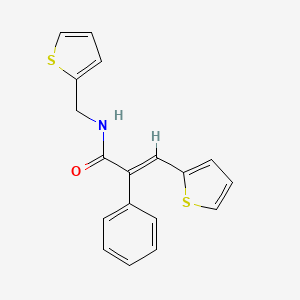

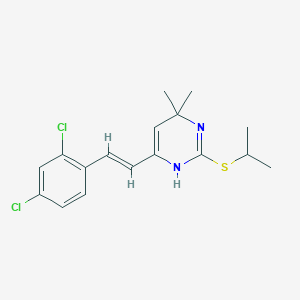

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-cyano-4-nitrophenyl acetate” consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

“2-Bromo-6-cyano-4-nitrophenyl acetate” has a density of 1.77g/cm3 . It has a boiling point of 367ºC at 760 mmHg . The flash point is 175.8ºC . The exact mass is 283.94300 . The LogP value is 2.67748 , and the vapour pressure is 1.41E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

2-Bromo-6-cyano-4-nitrophenyl acetate: is a valuable precursor in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals . Its reactive sites allow for various substitutions and additions, enabling the creation of diverse heterocyclic structures that are essential in medicinal chemistry.

Biological Activity Exploration

This compound is used to develop novel derivatives with potential biological activities. For instance, its transformation into indole derivatives can lead to compounds with antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis Reactions

In organic synthesis, 2-Bromo-6-cyano-4-nitrophenyl acetate can participate in cyanoacetylation reactions. These reactions are crucial for forming biologically active compounds that can serve as chemotherapeutic agents .

Analytical Chemistry Applications

The compound’s distinct spectral properties make it useful in analytical chemistry for identifying and quantifying substances. It can serve as a standard or reagent in various analytical methods .

Pharmaceutical Development

Its role in the development of pharmaceuticals is significant. By acting as an intermediate, it helps in the synthesis of drugs that target specific diseases by interacting with biological receptors .

Chemical Engineering Processes

2-Bromo-6-cyano-4-nitrophenyl acetate: is involved in chemical engineering processes, particularly in the design and optimization of synthesis pathways for industrial-scale production of complex organic compounds .

Wirkmechanismus

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which can be involved in a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 28505 might suggest certain pharmacokinetic properties. For instance, compounds with a molecular weight below 500 are generally more likely to be absorbed in the body and thus have better bioavailability.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that many chemical reactions, including those involving cyanoacetamide derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

(2-bromo-6-cyano-4-nitrophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-5(13)16-9-6(4-11)2-7(12(14)15)3-8(9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCRUIVVHGHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-cyano-4-nitrophenyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)

![methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2864687.png)

![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)